molecular formula C23H28ClN3O2S B2863710 4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217115-84-8

4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2863710
CAS No.: 1217115-84-8
M. Wt: 446.01
InChI Key: PSWAQFCXIIOHGY-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic benzamide derivative featuring a complex substitution pattern. Its structure comprises:

  • Benzamide core: Functionalized with a 4-acetyl group.
  • Dual N-substituents: A 2-(diethylamino)ethyl group and a 6-methylbenzo[d]thiazol-2-yl moiety.
  • Hydrochloride salt: Enhances solubility for pharmacological applications.

This compound’s design integrates pharmacophoric elements common in bioactive molecules: the benzothiazole ring (implicated in anticancer and antimicrobial activity) and the diethylaminoethyl side chain (often used to modulate lipophilicity and bioavailability) .

Properties

IUPAC Name

4-acetyl-N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S.ClH/c1-5-25(6-2)13-14-26(22(28)19-10-8-18(9-11-19)17(4)27)23-24-20-12-7-16(3)15-21(20)29-23;/h7-12,15H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWAQFCXIIOHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, with the CAS number 1217115-84-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C23H28ClN3O2S
  • Molecular Weight : 446.0 g/mol
  • Structure : The compound features a benzamide core with an acetyl group and a diethylaminoethyl side chain, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other benzamide derivatives, this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway critical for DNA synthesis .
  • Interaction with Receptors : The presence of the benzothiazole moiety suggests potential interactions with various receptors, including those involved in neurotransmission and cell signaling pathways. Such interactions can modulate cellular responses and influence cell survival or apoptosis.
  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityExhibits significant cytotoxic effects on cancer cell lines (e.g., breast cancer, leukemia).
Enzyme InhibitionPotential inhibition of DHFR and other metabolic enzymes involved in cancer progression.
Neuroprotective EffectsInvestigated for neuroprotective properties; however, results vary based on structure.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study conducted on various human cancer cell lines demonstrated that the compound significantly reduced cell viability at certain concentrations, indicating its potential as an anticancer therapeutic agent .
  • Mechanistic Insights : Research has shown that similar benzamide derivatives can disrupt metabolic pathways by inhibiting key enzymes like DHFR, leading to reduced nucleotide synthesis and subsequent tumor growth inhibition .
  • Neuroprotective Studies : Some studies have explored the neuroprotective effects of related compounds, suggesting that modifications in the benzamide structure can lead to varying degrees of neuroprotection against oxidative stress-induced neuronal damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Substituent Complexity: The target compound’s dual N-substitution (diethylaminoethyl and benzothiazole) distinguishes it from simpler acetamides (e.g., dichlorophenyl or sulfonyl derivatives) . This design may enhance receptor binding or pharmacokinetic properties.

Benzothiazole vs.

Hydrochloride Salt : Unlike neutral analogs, the hydrochloride form increases aqueous solubility, a critical factor for drug delivery .

Research Findings and Implications

  • Anticancer Potential: Benzothiazole derivatives (e.g., 2-arylbenzothiazoles) exhibit potent antitumor activity by inhibiting kinases or DNA intercalation . The target’s 6-methylbenzothiazole moiety may confer similar properties.
  • Metabolic Stability: The diethylaminoethyl group could reduce first-pass metabolism compared to compounds with simpler alkyl chains .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions requiring precise control of parameters such as temperature (60–80°C for amide coupling), solvent choice (e.g., acetonitrile or ethanol), and reaction time (4–24 hours). Critical steps include:

  • Acylation : Reacting 6-methylbenzo[d]thiazol-2-amine with activated acetyl derivatives under anhydrous conditions.
  • Substitution : Introducing the diethylaminoethyl group via nucleophilic substitution, often using EDCI/HOBt as coupling agents.
  • Hydrochloride salt formation : Final purification via recrystallization in ethanol/HCl .
    Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates. Yield optimization (~40–60%) depends on avoiding hydrolysis of the acetyl group .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : Key signals include the acetyl proton (δ 2.6 ppm, singlet), diethylaminoethyl protons (δ 1.1–1.3 ppm, triplet), and aromatic protons (δ 6.8–8.2 ppm).
  • Mass spectrometry : Expected [M+H]+ ion at m/z 485.2 (molecular weight 484.99 g/mol).
  • HPLC purity : ≥95% purity using a reverse-phase C18 column .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative SAR analysis : Evaluate substituent effects (Table 1).
  • Dose-response validation : Use standardized cell lines (e.g., HeLa or MCF-7 for anticancer assays) with IC50 replicates.
  • Mechanistic studies : Probe enzyme inhibition (e.g., kinase assays) or protein binding via SPR or ITC .

Q. Table 1: Comparative Bioactivity of Structural Analogs

Compound SubstituentsReported Activity (IC50)Key Functional Groups Involved
6-Methylbenzo[d]thiazolyl12 µM (Cancer)Acetyl, diethylaminoethyl
6-Fluorobenzo[d]thiazolyl (Analog)8 µM (Cancer)Fluorine enhances lipophilicity
4-Nitrobenzamide (Analog)25 µM (Antimicrobial)Nitro group increases reactivity
Data synthesized from .

Q. What is the hypothesized mechanism of action for this compound?

While not fully elucidated, proposed mechanisms include:

  • Kinase inhibition : Competitive binding to ATP pockets due to benzamide-thiazole interactions (supported by molecular docking studies).
  • Epigenetic modulation : Interaction with histone deacetylases (HDACs) via the acetyl group.
  • Cellular uptake : Enhanced by the diethylaminoethyl group’s proton sponge effect in acidic tumor microenvironments .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Systematic substituent variation : Replace the 6-methyl group with halogens (e.g., Cl, F) or methoxy to modulate electron density.
  • Scaffold hopping : Test furan or pyridine analogs instead of benzothiazole.
  • Pharmacophore mapping : Identify critical hydrogen bond donors (amide NH) and hydrophobic regions (benzothiazole) via X-ray crystallography or DFT calculations .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media.
  • Salt formation : Explore alternative counterions (e.g., mesylate) instead of hydrochloride.
  • Nanoformulation : Encapsulate in liposomes (size 100–200 nm) or PEGylated nanoparticles .

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